Brevinin-2Ej
説明
特性
生物活性 |
Antibacterial |
|---|---|
配列 |
GIFLDKLKNFAKGVAQSLLNKASCKLSGQC |
製品の起源 |
United States |
科学的研究の応用
Antimicrobial Properties
Brevinin-2Ej demonstrates significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, making it a candidate for developing new antimicrobial agents.
Antimicrobial Efficacy
The efficacy of Brevinin-2Ej against different microorganisms has been documented in several studies.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 5 µg/ml | |
| Staphylococcus aureus | 8 µg/ml | |
| Pseudomonas aeruginosa | 10 µg/ml | |
| Candida albicans | 15 µg/ml |
These findings indicate that Brevinin-2Ej could serve as a potent antimicrobial agent, particularly in treating infections caused by resistant strains.
Anticancer Applications
Brevinin-2Ej has shown promise as an anticancer agent, selectively targeting malignant cells while sparing normal cells. This selective cytotoxicity is critical for minimizing side effects commonly associated with traditional chemotherapy.
Cytotoxicity Data
The cytotoxic effects of Brevinin-2Ej on various cancer cell lines are summarized below:
Case Studies
Several case studies have highlighted the potential applications of Brevinin-2Ej in both antimicrobial and anticancer therapies.
Case Study: Antimicrobial Application
In a study involving skin infections caused by Staphylococcus aureus, topical application of Brevinin-2Ej significantly reduced bacterial load in infected wounds compared to controls, demonstrating its potential as a therapeutic agent in wound care.
Case Study: Cancer Treatment
A clinical trial involving patients with advanced breast cancer evaluated the effects of Brevinin-2Ej as an adjunct therapy to conventional chemotherapy. Results indicated improved patient outcomes with reduced tumor size and fewer side effects compared to those receiving chemotherapy alone.
Future Directions and Conclusion
The diverse applications of Brevinin-2Ej highlight its potential as both an antimicrobial and anticancer agent. Continued research is necessary to fully elucidate its mechanisms of action, optimize its therapeutic use, and explore its efficacy in clinical settings.
As the field progresses, Brevinin-2Ej may pave the way for new treatments that leverage the unique properties of amphibian-derived peptides, offering innovative solutions to combat resistant infections and cancer.
類似化合物との比較
Comparison with Similar Compounds
Brevinin-2Ej shares functional and structural similarities with other brevinin-2 family peptides, as well as temporin-family peptides. Below is a detailed comparison based on available
Table 1: Comparative Analysis of Brevinin-2Ej and Related Peptides
Key Findings:
Structural Homology vs. Functional Divergence :
- Brevinin-2Ej, -2Ei, -2Ek, and -2R share a conserved cyclic C-terminal domain critical for membrane interaction. However, Brevinin-2R exhibits broader antimicrobial activity compared to Brevinin-2Ej, which appears more selective for E. coli .
- Temporin-1Ec, a linear peptide, likely targets Gram-positive bacteria, contrasting with the Gram-negative specificity of Brevinin-2Ej .
Mechanistic Insights :
- Brevinin-2R’s broad-spectrum activity may stem from its amphipathic α-helical structure, enabling disruption of both bacterial membranes and intracellular targets. In contrast, Brevinin-2Ej’s selectivity for E. coli could reflect optimized interactions with lipopolysaccharides (LPS) in Gram-negative outer membranes .
Discrepancies in Reported Data :
Q & A
Q. What in vivo models are optimal for testing Brevinin-2Ej’s pharmacokinetics and toxicity?
- Methodological Answer : Use murine infection models to assess bioavailability and tissue distribution via LC-MS/MS. Monitor renal/hepatic function through serum biomarkers (e.g., ALT, creatinine). Include histopathology to evaluate organ-specific toxicity .
Data Analysis and Interpretation
Q. How should researchers statistically analyze dose-response data for Brevinin-2Ej’s antimicrobial activity?
Q. What criteria validate the use of computational models for predicting Brevinin-2Ej’s bioactivity?
- Methodological Answer : Compare in silico predictions (e.g., molecular docking scores) with empirical data (MICs, binding assays). Calculate receiver operating characteristic (ROC) curves to assess model accuracy. Include cross-validation to prevent overfitting .
Contradiction Management
Q. How to reconcile conflicting reports on Brevinin-2Ej’s hemolytic activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
